molecular formula C22H26N4O3S B15081501 5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B15081501
M. Wt: 426.5 g/mol
InChI Key: BZFLGUIMOSSAFP-YDZHTSKRSA-N
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Description

5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a tert-butylphenyl group, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable electrophile.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a condensation reaction with an appropriate aldehyde or ketone.

    Formation of the Hydrosulfide Group: The hydrosulfide group can be introduced by treating the intermediate compound with hydrogen sulfide gas or a suitable sulfur donor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that triazole derivatives can interact with various biological targets, making them promising candidates for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications, including the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-tert-butylphenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thione
  • 5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of functional groups and structural features. The presence of both tert-butylphenyl and trimethoxyphenyl groups, along with the triazole ring and hydrosulfide group, imparts unique chemical and biological properties that distinguish it from similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H26N4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H26N4O3S/c1-22(2,3)16-9-7-14(8-10-16)20-24-25-21(30)26(20)23-13-15-11-18(28-5)19(29-6)12-17(15)27-4/h7-13H,1-6H3,(H,25,30)/b23-13+

InChI Key

BZFLGUIMOSSAFP-YDZHTSKRSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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